molecular formula C16H15N5O2 B7152277 N-(6-methoxypyrimidin-4-yl)-4-(4-methylpyrazol-1-yl)benzamide

N-(6-methoxypyrimidin-4-yl)-4-(4-methylpyrazol-1-yl)benzamide

Cat. No.: B7152277
M. Wt: 309.32 g/mol
InChI Key: HVZGRONDTOYFPO-UHFFFAOYSA-N
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Description

N-(6-methoxypyrimidin-4-yl)-4-(4-methylpyrazol-1-yl)benzamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxypyrimidine ring, a methylpyrazole ring, and a benzamide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(6-methoxypyrimidin-4-yl)-4-(4-methylpyrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-11-8-19-21(9-11)13-5-3-12(4-6-13)16(22)20-14-7-15(23-2)18-10-17-14/h3-10H,1-2H3,(H,17,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZGRONDTOYFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyrimidin-4-yl)-4-(4-methylpyrazol-1-yl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Methoxypyrimidine Ring: This step involves the reaction of appropriate starting materials under specific conditions to form the methoxypyrimidine ring.

    Synthesis of the Methylpyrazole Ring: The methylpyrazole ring is synthesized separately through a series of reactions involving pyrazole derivatives.

    Coupling Reaction: The methoxypyrimidine and methylpyrazole rings are then coupled with a benzamide derivative under suitable reaction conditions, often involving the use of coupling reagents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, chromatography, or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyrimidin-4-yl)-4-(4-methylpyrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Including halogens, alkylating agents, or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield oxidized derivatives with altered functional groups.

    Reduction: Can produce reduced forms with modified chemical properties.

    Substitution: Results in substituted compounds with different functional groups.

Scientific Research Applications

N-(6-methoxypyrimidin-4-yl)-4-(4-methylpyrazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-methoxypyrimidin-4-yl)-4-(4-methylpyrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methoxypyrimidin-4-yl)-4-(4-methylpyrazol-1-yl)benzamide: shares structural similarities with other compounds containing methoxypyrimidine, methylpyrazole, or benzamide moieties.

    Examples: Compounds like this compound analogs with different substituents on the rings.

Uniqueness

    Unique Structure: The combination of methoxypyrimidine, methylpyrazole, and benzamide in a single molecule is unique and contributes to its distinct chemical properties.

    Specific Applications: Its unique structure makes it suitable for specific applications in various fields, distinguishing it from other similar compounds.

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